molecular formula C19H30O3 B1677835 Oxandrolone CAS No. 53-39-4

Oxandrolone

Cat. No. B1677835
CAS RN: 53-39-4
M. Wt: 306.4 g/mol
InChI Key: QSLJIVKCVHQPLV-PEMPUTJUSA-N
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Description

Oxandrolone is a synthetic, anabolic steroid hormone analog of testosterone . Similar to testosterone, oxandrolone binds to and activates specific nuclear receptors . It is used to help regain weight lost after surgery, severe trauma, or chronic infections . Oxandrolone is also used in people who cannot gain or maintain a healthy weight for unknown medical reasons .


Synthesis Analysis

The synthesis of the two epimeric oxandrolone metabolites—17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one and 17α-hydroxymethyl-17β-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one—using a fungus (Cunninghamella elegans) based protocol has been reported .


Molecular Structure Analysis

Oxandrolone has a molecular formula of C19H30O3 . The IUPAC name is (1S,3aS,3bR,5aS,9aS,9bS,11aS)-1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,6,9,9b,10,11-dodecahydroindeno .


Chemical Reactions Analysis

While specific chemical reactions involving oxandrolone are not detailed in the search results, it is known that oxandrolone interacts with androgen receptors in target tissues .


Physical And Chemical Properties Analysis

Oxandrolone has a molecular weight of 306.4 g/mol . It is a 3-oxo steroid, an oxa-steroid, a

Scientific Research Applications

Anabolic Effects in Severe Burn

Oxandrolone has been shown to counteract muscle catabolism in critically ill pediatric burn patients, improving muscle protein metabolism through enhanced protein synthesis efficiency without affecting muscle protein breakdown. This suggests its efficacy in impeding muscle protein catabolism in cachectic, critically injured children (Hart et al., 2001).

Treatment of Wasting and Catabolic Disorders

The application of Oxandrolone in treating catabolic disorders, HIV/AIDS-related wasting, neuromuscular disorders, and severe burn injuries showcases its clinical efficacy. Improvements in body composition, muscle strength and function, and recovery from acute catabolic injury are notable, demonstrating the drug's anabolic activity and safety in these settings (Orr & Maria A. Fiatarone Singh, 2012).

Turner Syndrome and Growth Hormone Therapy

In Turner Syndrome (TS), Oxandrolone is used alongside growth hormone to promote growth. Studies indicate that Oxandrolone, possibly in combination with growth hormone, can improve quality of life in TS women by reducing social isolation and pain, suggesting a beneficial impact on well-being (Amundson et al., 2010).

Hepatic and Pancreatic Function in Alcoholic Hepatitis

Oxandrolone treatment in moderate to severe alcoholic hepatitis has shown more rapid improvement in laboratory parameters, suggesting its potential in augmenting recovery in liver functions, metabolic balances, and nutritional status (Bonkovsky et al., 1991).

Depression-like Behavior Modulation

A study on rats indicated that Oxandrolone could induce depression-like behavior, highlighting the importance of considering potential psychological side effects in its application. Interestingly, metformin has been shown to attenuate these depressive effects, suggesting a complex interplay between anabolic steroids and metabolic modulators (Hammad et al., 2021).

AIDS-wasting Myopathy

Oxandrolone has been evaluated for treating AIDS-associated myopathy and wasting, showing positive effects on weight and well-being of HIV-seropositive patients without significant adverse reactions. This underlines its potential utility in managing wasting syndromes associated with chronic diseases (Berger et al., 1996).

Burn Injury Recovery

Oxandrolone promotes wound healing and modulates the systemic inflammatory response in burn injury, suggesting its role in improving organ function and accelerating recovery in burn patients. This aligns with its clinical use in managing the catabolic effects of severe burns (Ahmad et al., 2019).

properties

IUPAC Name

(1S,3aS,3bR,5aS,9aS,9bS,11aS)-1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,6,9,9b,10,11-dodecahydroindeno[4,5-h]isochromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-17-11-22-16(20)10-12(17)4-5-13-14(17)6-8-18(2)15(13)7-9-19(18,3)21/h12-15,21H,4-11H2,1-3H3/t12-,13+,14-,15-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLJIVKCVHQPLV-PEMPUTJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(COC(=O)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(COC(=O)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023399
Record name Oxandrolone
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Molecular Weight

306.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Oxandrolone
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Solubility

PRACTICALLY INSOL IN WATER; SPARINGLY SOL IN ALC, ACETONE; FREELY SOL IN CHLOROFORM, 1.40e-02 g/L
Record name OXANDROLONE
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Record name Oxandrolone
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Mechanism of Action

Oxandrolones interact with androgen receptors in target tissues., Reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic steroids/, There was abs decrease in total serum cholesterol and redistribution of cholesterol, such that post-treatment low-density lipoprotein carried less cholesterol and high-density lipoprotein more cholesterol on percentage basis than found in pre-treatment values with oxandrolone.
Record name Oxandrolone
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Product Name

Oxandrolone

Color/Form

Crystals, Crystallized from 2-propanol, WHITE, CRYSTALLINE POWDER

CAS RN

53-39-4
Record name 17β-Hydroxy-17-methyl-2-oxa-5α-androstan-3-one
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Melting Point

235-238 °C, 236.5 °C
Record name Oxandrolone
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oxandrolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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